Nonane, 5-(1-methylethyl)-

CAS No.: 62184-72-9

Cat. No.: VC16969060

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62184-72-9 |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | 5-propan-2-ylnonane |

| Standard InChI | InChI=1S/C12H26/c1-5-7-9-12(11(3)4)10-8-6-2/h11-12H,5-10H2,1-4H3 |

| Standard InChI Key | ALZCRHWYCQKCQK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CCCC)C(C)C |

Introduction

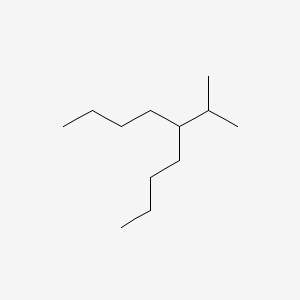

Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(1-methylethyl)nonane, reflecting its branched structure. The parent chain is a nonane molecule (), with an isopropyl group () attached to the fifth carbon . The molecular formula confirms its status as a saturated hydrocarbon, with a molecular weight of 170.33 g/mol .

Stereochemical and Isomeric Considerations

As a branched alkane, 5-(1-methylethyl)nonane exhibits structural isomerism. Its linear counterpart, nonane (), has 35 structural isomers, with branching significantly affecting physical properties such as melting point and density . The compound’s three-dimensional conformation is stabilized by van der Waals interactions, and its 3D structure can be visualized using PubChem’s interactive models .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-(1-methylethyl)nonane | |

| Molecular Formula | ||

| Molecular Weight | 170.33 g/mol | |

| SMILES Notation | CCCCC(CCC(C)C)CC(C)C | |

| InChI Key | NJPYMZFYMHQOIV-UHFFFAOYSA-N |

Synthesis and Production

Industrial and Laboratory Methods

The synthesis of branched alkanes like 5-(1-methylethyl)nonane typically involves acid-catalyzed alkylation or hydroisomerization of linear alkanes. For example, the Friedel-Crafts alkylation reaction can introduce branched substituents to a carbon backbone using catalysts such as aluminum chloride . Petroleum refining processes, including catalytic cracking, also yield branched hydrocarbons as byproducts .

Purification and Isolation

Due to the structural similarity of alkane isomers, purification often requires advanced techniques such as gas chromatography or fractional distillation. The compound’s volatility and nonpolar nature make it amenable to separation based on boiling point differences .

Physical and Chemical Properties

Phase Behavior and Thermodynamics

Experimental data for 5-(1-methylethyl)nonane are sparse, but its properties can be extrapolated from analogous compounds. For instance, 5-butyl-5-propylnonane (), a structurally similar branched alkane, has a melting point of 218 K () . Branched alkanes generally exhibit lower melting points and higher volatility compared to their linear counterparts due to reduced molecular symmetry and weaker intermolecular forces .

Spectroscopic and Computational Data

The InChIKey identifier (NJPYMZFYMHQOIV-UHFFFAOYSA-N) facilitates access to computational models and spectroscopic predictions stored in databases like PubChem and NIST WebBook . Infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound would theoretically show characteristic alkane signals, such as C-H stretching vibrations near .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume